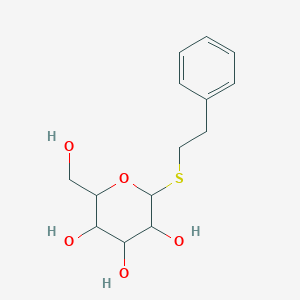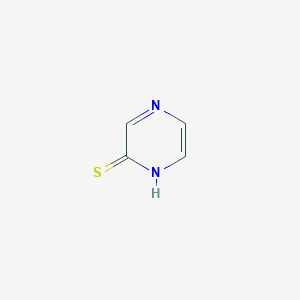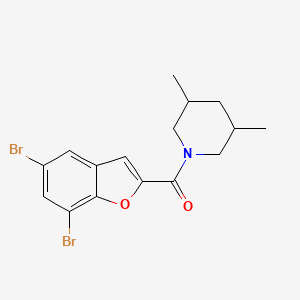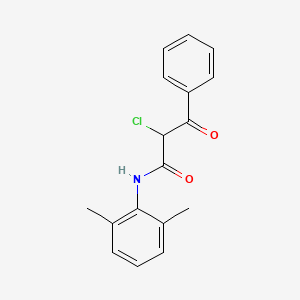
Saframycin G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saframycin G is a natural product found in Streptomyces lavendulae with data available.
Aplicaciones Científicas De Investigación
Target Identification and Antiproliferative Effects
Saframycin A, a member of the saframycin class which includes Saframycin G, targets glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a protein essential for cancer cell proliferation. The nuclear translocation of GAPDH occurs upon treatment with saframycins, indicating their potential as chemotherapeutic agents due to their ability to form a ternary complex with DNA and induce a toxic response in cells (Xing et al., 2004).
Biosynthetic Pathways and Structural Analysis
Saframycin A's unique pentacyclic tetrahydroisoquinoline scaffold is synthesized by nonribosomal peptide synthetase SfmC through a complex series of enzymatic reactions. This intricate process, involving the reduction of peptidyl thioesters and iterative C domain-mediated Pictet-Spengler reactions, highlights the sophisticated biosynthetic mechanisms underlying the saframycin family (Koketsu et al., 2010).
Enzymatic Studies and Chemical Modifications
The enzyme SafC, involved in the biosynthesis of saframycins, specifically catalyzes the O-methylation of catechol derivatives, with L-dihydroxyphenylalanine (L-dopa) being the primary substrate. This methylation step is crucial for the formation of saframycin MX1, a relative of Saframycin G, suggesting that it's a key step in the biosynthesis of these compounds (Nelson et al., 2007).
Genetic and Transcriptional Responses
Saframycin A's impact on gene expression in yeast strains demonstrates its potential influence on cellular processes. The transcriptional profiling revealed significant changes in gene expression related to glycolysis, oxidative stress, and protein degradation, indicating a broad spectrum of biological effects that could be related to Saframycin G's mechanism of action (Plowright et al., 2002).
Antitumor Properties and Clinical Potential
Saframycin analogs, including those related to Saframycin G, exhibit potent antitumor properties. In vitro studies have shown their effectiveness in inhibiting tumor cell growth, and in vivo studies in solid tumor models demonstrate significant antitumor activity. This underlines the potential of saframycins as leads for developing new anticancer therapies (Spencer et al., 2006).
Propiedades
Número CAS |
92569-02-3 |
|---|---|
Nombre del producto |
Saframycin G |
Fórmula molecular |
C29H30N4O9 |
Peso molecular |
578.6 g/mol |
Nombre IUPAC |
N-[[(1R,2S,10R,13R,14S)-12-cyano-14-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |
InChI |
InChI=1S/C29H30N4O9/c1-10-22(35)13-7-14-20-18-19(23(36)11(2)28(42-6)26(18)39)24(37)21(32(20)4)15(8-30)33(14)16(9-31-29(40)12(3)34)17(13)25(38)27(10)41-5/h14-16,20-21,24,37H,7,9H2,1-6H3,(H,31,40)/t14-,15?,16-,20-,21+,24-/m0/s1 |
Clave InChI |
YQQUMADRNAOVHP-SEBJRLBMSA-N |
SMILES isomérico |
CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C([C@@H]([C@H](N4C)C(N3[C@H]2CNC(=O)C(=O)C)C#N)O)C(=O)C(=C(C5=O)OC)C)OC |
SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)C(N3C2CNC(=O)C(=O)C)C#N)O)C(=O)C(=C(C5=O)OC)C)OC |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)C(N3C2CNC(=O)C(=O)C)C#N)O)C(=O)C(=C(C5=O)OC)C)OC |
Sinónimos |
14-hydroxysaframycin A saframycin G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-2-oxo-4-quinolinyl)thio]acetamide](/img/structure/B1227516.png)
![4-[dimethylamino(oxo)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B1227517.png)
![2-(1-Naphthalenyl)acetic acid [2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester](/img/structure/B1227519.png)





![8-(4-Hydroxy-3-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[2,3]thiopyrano[4,5-b]thiazole-2,5,7-trione](/img/structure/B1227528.png)

![7-(1-Azepanyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1227532.png)


![5-Acetyloxy-6-bromo-2-[[(6-but-3-enyl-3-cyano-2-pyridinyl)thio]methyl]-1-methyl-3-indolecarboxylic acid ethyl ester](/img/structure/B1227539.png)